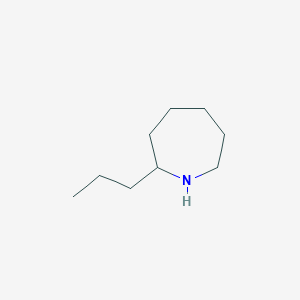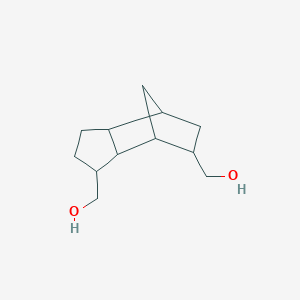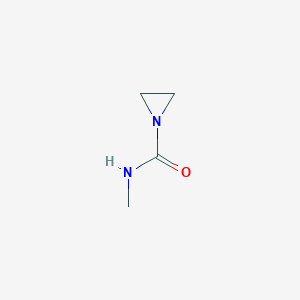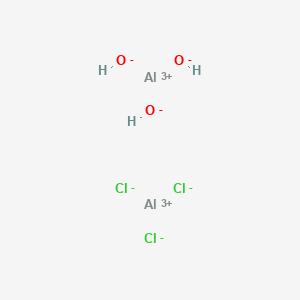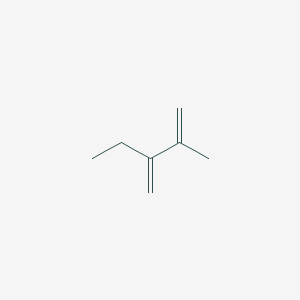
1,3-Butadiene, 2-ethyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butadiene, 2-ethyl-3-methyl- is a colorless, flammable gas that is widely used in the production of synthetic rubber, resins, and plastics. It is also found in cigarette smoke, automobile exhaust, and other industrial emissions. Despite its widespread use, 1,3-Butadiene, 2-ethyl-3-methyl- is known to be a potent carcinogen, with the potential to cause cancer in humans.
Mécanisme D'action
The mechanism of action of 1,3-Butadiene, 2-ethyl-3-methyl- is not well understood, but it is believed to cause damage to DNA, leading to mutations that can result in cancer. It may also interfere with the body's natural defense mechanisms against cancer, such as apoptosis (programmed cell death).
Effets Biochimiques Et Physiologiques
Exposure to 1,3-Butadiene, 2-ethyl-3-methyl- can cause a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. It can also cause inflammation, which can contribute to the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Butadiene, 2-ethyl-3-methyl- is commonly used in laboratory experiments to study its effects on cells and tissues. One advantage of using this compound is that it is readily available and relatively inexpensive. However, there are also limitations to its use, such as the fact that it is highly toxic and must be handled with care. It can also be difficult to control the level of exposure in experiments, which can make it challenging to interpret the results.
Orientations Futures
There are many future directions for research on 1,3-Butadiene, 2-ethyl-3-methyl-. One area of focus is the development of new methods for detecting and measuring exposure to this compound, which could help to improve workplace safety and reduce the risk of cancer and other health problems. Another area of research is the development of new treatments for cancer that target the mechanisms of action of 1,3-Butadiene, 2-ethyl-3-methyl-. Finally, there is a need for more research on the long-term health effects of exposure to this compound, particularly in populations that are at increased risk, such as industrial workers and smokers.
Méthodes De Synthèse
1,3-Butadiene, 2-ethyl-3-methyl- is typically synthesized by the catalytic dehydrogenation of isoprene, which is a natural compound found in rubber latex. The process involves heating isoprene with a catalyst, such as copper or iron, to remove hydrogen atoms and form 1,3-Butadiene, 2-ethyl-3-methyl-.
Applications De Recherche Scientifique
1,3-Butadiene, 2-ethyl-3-methyl- has been the subject of extensive scientific research due to its potential health effects. Studies have shown that exposure to 1,3-Butadiene, 2-ethyl-3-methyl- can increase the risk of developing cancer, particularly leukemia and lymphoma. It has also been linked to respiratory problems, such as asthma and chronic bronchitis.
Propriétés
Numéro CAS |
14145-44-9 |
|---|---|
Nom du produit |
1,3-Butadiene, 2-ethyl-3-methyl- |
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
2-methyl-3-methylidenepent-1-ene |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h2,4-5H2,1,3H3 |
Clé InChI |
PJXJBPMWCKMWLS-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=C)C |
SMILES canonique |
CCC(=C)C(=C)C |
Autres numéros CAS |
14145-44-9 |
Synonymes |
CH2=C(CH3)C(C2H5)=CH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



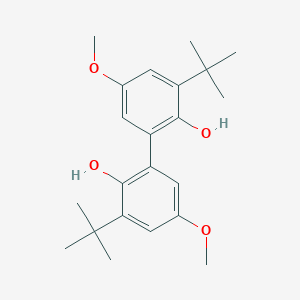
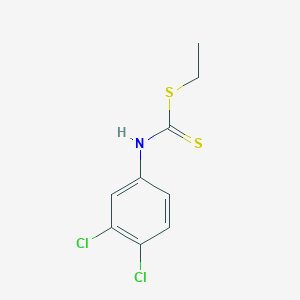
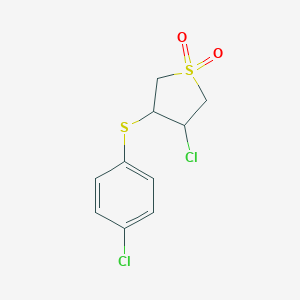
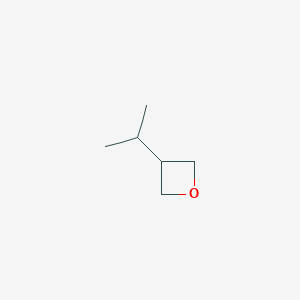
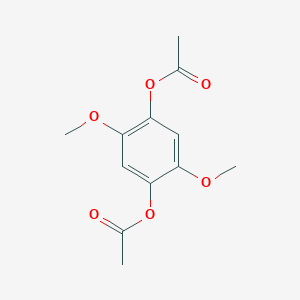
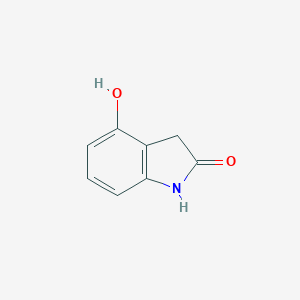
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
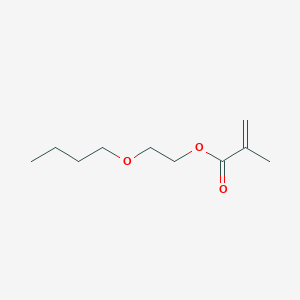
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
